[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate
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Overview
Description
[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction involving a nitrile oxide and an alkyne. The dichlorophenyl group is introduced via a substitution reaction, and the final step involves esterification to attach the difluorobenzenecarboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to understand the mechanisms of certain biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the isoxazole ring can participate in hydrogen bonding or other interactions. The difluorobenzenecarboxylate moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another compound with a difluorobenzene group, used in high-performance polymers.
3-(3,5-Difluorophenyl)propionic acid: Contains a difluorophenyl group and is used in various chemical applications.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar due to the presence of multiple functional groups, used as an antioxidant.
Uniqueness
What sets [5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it particularly versatile for applications in different fields, from medicinal chemistry to material science.
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F2NO3/c18-11-5-4-9(6-12(11)19)15-7-10(22-25-15)8-24-17(23)16-13(20)2-1-3-14(16)21/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJBEEXLOLZIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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